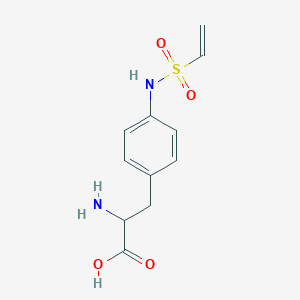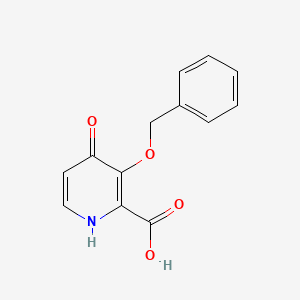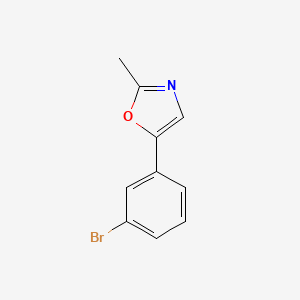
(5-Bromoisoindolin-1-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromoisoindolin-1-yl)methanol: is a brominated derivative of isoindolin-1-ylmethanol, a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom on the fifth position of the isoindolin ring, which significantly influences its reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromoisoindolin-1-yl)methanol typically involves the bromination of isoindolin-1-ylmethanol. This can be achieved through various methods, including electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures. The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
(5-Bromoisoindolin-1-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed to convert the brominated compound to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of various functional groups. Common reagents for these reactions include sodium azide (NaN3) for azide substitution or sodium cyanide (NaCN) for cyanide substitution.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, DCM, low temperature
Reduction: LiAlH4, ether solvent
Substitution: NaN3, NaCN, polar aprotic solvents
Major Products Formed:
Oxidation: this compound oxo derivatives
Reduction: this compound amine derivatives
Substitution: this compound derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
(5-Bromoisoindolin-1-yl)methanol: has found applications in various scientific fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical reagents.
Wirkmechanismus
The mechanism by which (5-Bromoisoindolin-1-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial: Cell membrane disruption
Anticancer: Inhibition of specific signaling pathways
Vergleich Mit ähnlichen Verbindungen
5-chloroisoindolin-1-ylmethanol
5-fluoroisoindolin-1-ylmethanol
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
(5-bromo-2,3-dihydro-1H-isoindol-1-yl)methanol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-11-9(8)5-12/h1-3,9,11-12H,4-5H2 |
InChI-Schlüssel |
COXGMLICLYOQBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Br)C(N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)





![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)


![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)

